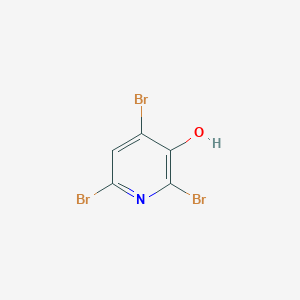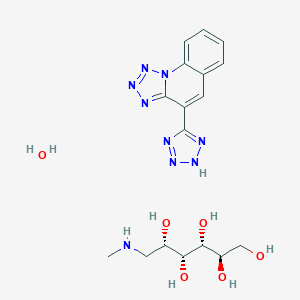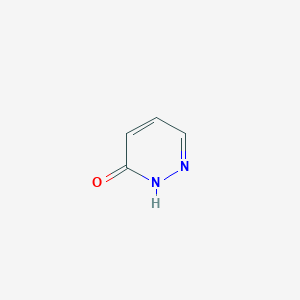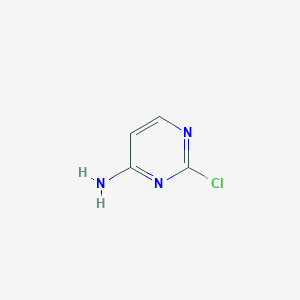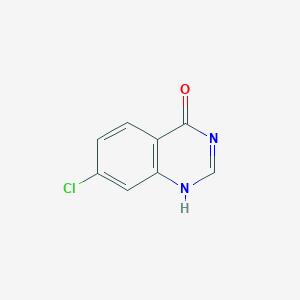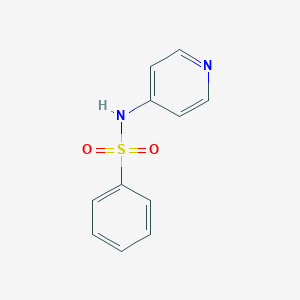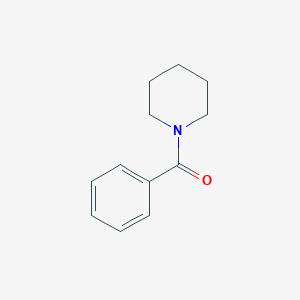
2,5-Diphenylpyrazine
Vue d'ensemble
Description
2,5-Diphenylpyrazine is a chemical compound with the molecular formula C16H12N2 . It is a type of pyrazine, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of 2,5-Diphenylpyrazine has been reported in several studies . One method involves the one-pot synthesis of oxazolinyl zinc complexes from the reaction of 2-hydroxybenzonitrile and 3- (N-ethyl-N-phenyl)-propanenitrile with d-phenylalaninol, catalyzed by zinc dichloride .Molecular Structure Analysis
The molecular structure of 2,5-Diphenylpyrazine consists of a pyrazine ring substituted with two phenyl groups . The molecular weight is 232.28 g/mol . The InChIKey, a unique identifier for chemical substances, is MSZQCNIEXFAWKV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5-Diphenylpyrazine has a molecular weight of 232.28 g/mol . It has a topological polar surface area of 25.8 Ų, indicating its polarity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a complexity of 216, as computed by Cactvs 3.4.8.18 .Applications De Recherche Scientifique
Medical Applications
2,5-Diphenylpyrazine and its derivatives are recognized for their potential in medical applications. They have been studied for use in treating a range of diseases including atherosclerosis , neurological disorders , and cardiovascular diseases .
Pharmaceutical Intermediates
These compounds serve as intermediates in the synthesis of various pharmaceutical products. Their role is crucial in the development of new drugs and treatments .
Agrochemical Production
In the agricultural sector, 2,5-Diphenylpyrazine derivatives are utilized as intermediates in the production of agrochemicals, contributing to pest control and crop protection .
Perfumery
The unique aromatic properties of 2,5-Diphenylpyrazine make it a valuable component in the formulation of perfumes, adding depth and complexity to fragrances .
Mécanisme D'action
Target of Action
2,5-Diphenylpyrazine primarily targets enzymes involved in oxidative stress and inflammation. These enzymes play crucial roles in cellular processes such as signal transduction and metabolic regulation .
Mode of Action
2,5-Diphenylpyrazine interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ activity, leading to a reduction in oxidative stress and inflammation. The compound’s aromatic structure allows it to form stable interactions with the enzyme’s active site, effectively blocking substrate access .
Biochemical Pathways
The inhibition of oxidative stress and inflammatory enzymes by 2,5-Diphenylpyrazine affects several biochemical pathways. Key pathways include the NF-κB signaling pathway, which is involved in the regulation of immune response, and the MAPK pathway, which plays a role in cell proliferation and apoptosis. By modulating these pathways, 2,5-Diphenylpyrazine can reduce inflammation and promote cell survival .
Pharmacokinetics
The pharmacokinetics of 2,5-Diphenylpyrazine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and is distributed widely throughout the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted mainly via the renal route. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, 2,5-Diphenylpyrazine’s inhibition of target enzymes leads to decreased production of reactive oxygen species (ROS) and pro-inflammatory cytokines. This results in reduced oxidative damage and inflammation at the cellular level. Consequently, cells experience improved survival and function, which can be beneficial in conditions characterized by excessive oxidative stress and inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2,5-Diphenylpyrazine. For instance, extreme pH levels can affect the compound’s stability and binding affinity to target enzymes. Similarly, high temperatures may lead to degradation of the compound, reducing its efficacy. The presence of other drugs or compounds can also result in competitive inhibition or synergistic effects, altering the overall therapeutic outcome .
: Information synthesized from various sources on the mechanism of action and properties of 2,5-Diphenylpyrazine.
Propriétés
IUPAC Name |
2,5-diphenylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZQCNIEXFAWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277856 | |
| Record name | 2,5-diphenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenylpyrazine | |
CAS RN |
5398-63-0 | |
| Record name | Pyrazine,5-diphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-diphenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 2,5-diphenylpyrazine in materials science?
A1: 2,5-diphenylpyrazine and its derivatives are of significant interest in materials science. They are explored as monomers for the synthesis of heteroaromatic polymers [] and are investigated for their potential in liquid crystal applications []. Additionally, their use in electroluminescent devices has garnered attention [].
Q2: Can you describe a convenient synthetic method for 2,5-diphenylpyrazine?
A2: A straightforward synthesis of 2,5-diphenylpyrazine involves the photolysis of 3-phenylisoxazol-5-one at 300 nm using methanol as the solvent []. This method offers a good yield and utilizes readily available starting materials, making it a practical approach.
Q3: How does the structure of 2,5-diphenylpyrazine relate to its luminescent properties in organometallic complexes?
A4: When 2,5-diphenylpyrazine acts as a bridging ligand in dinuclear platinum(II) complexes, it undergoes cyclometalation, forming complexes with intriguing luminescent properties []. The two phenyl rings of 2,5-diphenylpyrazine and the nitrogen atoms in the central heterocycle coordinate to the platinum ions. This results in a red-shifted emission compared to analogous mononuclear platinum complexes, attributed to the stabilization of the LUMO []. The extended conjugation in 2,5-diphenylpyrazine contributes to these enhanced luminescent properties.
Q4: Can 2,5-diphenylpyrazine be formed through reactions involving iron carbonyl complexes?
A5: Yes, 2,5-diphenylpyrazine can be obtained, albeit in low yield, from the thermal reaction of 3-phenyl-2H-azirine with nonacarbonyldiiron [Fe2(CO)9] in methanol []. This reaction also produces acetophenone and methyl 1-phenylvinylcarbamate as byproducts. It is noteworthy that the reaction of 3-phenyl-2H-azirine with nonacarbonyldiiron [Fe2(CO)9] in water exclusively yields acetophenone [].
Q5: Are there unusual synthetic routes to 2,5-diphenylpyrazine that don't directly involve pyrazine precursors?
A6: Yes, an unexpected synthesis of 2,5-diphenylpyrazine involves the reaction of αα′-dibromoacetophenone azines with hydrazine []. This reaction highlights an unconventional pathway to 2,5-diphenylpyrazine, distinct from typical pyrazine formation methods.
Q6: How does the incorporation of 2,5-diphenylpyrazine influence the structure of manganese-based triple-decker complexes?
A7: 2,5-diphenylpyrazine plays a crucial role in constructing manganese-scaffolded organic triple-decker complexes []. These complexes feature two eta(3)-bonded Mn(CO)3 fragments flanking a central 2,5-diphenylpyrazine unit. This arrangement leads to a helical, non-conjugated triaryl backbone. The aromatic rings in these complexes exhibit a characteristic non-parallel stacking, with the central pyrazine fragment encapsulated between them, as evidenced by X-ray crystallography [].
Q7: Has 2,5-diphenylpyrazine been identified in natural sources?
A8: Interestingly, 2,5-diphenylpyrazine has been identified as a transformation product of cathinone, the primary stimulant compound found in the khat plant (Catha edulis Forsk.) []. This suggests that 2,5-diphenylpyrazine might contribute to the overall pharmacological profile of khat, although further research is needed to understand its specific effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




